molecular formula C7H7BrN4 B13034356 1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine

1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B13034356
M. Wt: 227.06 g/mol
InChI Key: UTFBQIMONHIXBN-UHFFFAOYSA-N
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Description

1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by a bromine atom at the first position, a methyl group at the third position, and an amine group at the eighth position of the imidazo[1,5-a]pyrazine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine typically involves the bromination of 3-methylimidazo[1,5-a]pyrazin-8-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-methylimidazo[1,5-a]pyrazin-8-amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: N-oxides of the parent compound.

    Reduction Reactions: 3-methylimidazo[1,5-a]pyrazin-8-amine.

Scientific Research Applications

1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the amine group may play crucial roles in its binding affinity and specificity. Further studies are needed to fully understand the pathways involved.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyrazine: Similar structure but with different substitution patterns.

    Imidazo[1,2-a]quinoxaline: Contains a quinoxaline ring fused to the imidazole ring.

    Pyrazolo[1,5-a]quinoxaline: Features a pyrazole ring fused to a quinoxaline ring.

Uniqueness: 1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the first position and the methyl group at the third position differentiates it from other imidazopyrazine derivatives, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

1-bromo-3-methylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C7H7BrN4/c1-4-11-6(8)5-7(9)10-2-3-12(4)5/h2-3H,1H3,(H2,9,10)

InChI Key

UTFBQIMONHIXBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CN=C2N)Br

Origin of Product

United States

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